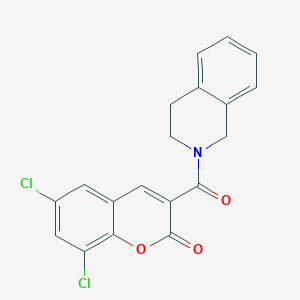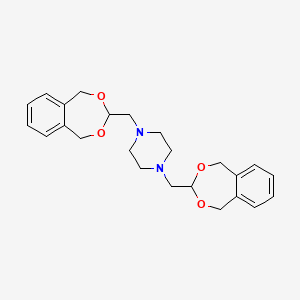![molecular formula C11H9IN2O2S B3466420 [(4-Iodophenyl)sulfonyl]-2-pyridylamine](/img/structure/B3466420.png)
[(4-Iodophenyl)sulfonyl]-2-pyridylamine
Overview
Description
[(4-Iodophenyl)sulfonyl]-2-pyridylamine is an organic compound with the molecular formula C11H9IN2O2S It is characterized by the presence of an iodophenyl group attached to a sulfonyl group, which is further connected to a pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Iodophenyl)sulfonyl]-2-pyridylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylsulfonyl-pyridylamines.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
[(4-Iodophenyl)sulfonyl]-2-pyridylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Iodophenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyridylamine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the sulfonyl and pyridylamine groups.
Sulfonyl-pyridylamines: Compounds with variations in the substituents on the phenyl or pyridyl rings.
Uniqueness
[(4-Iodophenyl)sulfonyl]-2-pyridylamine is unique due to the combination of the iodophenyl, sulfonyl, and pyridylamine groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-iodo-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVOMLNZNWSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3466338.png)
![Ethyl 4-[4-(morpholin-4-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B3466344.png)
![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3466356.png)
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-pyridin-3-ylacetamide](/img/structure/B3466367.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3466381.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466387.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3466391.png)
![3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466407.png)
![8-allyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466413.png)


![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)acetamide](/img/structure/B3466458.png)
